molecular formula C18H24IN3O3S B056259 Biotinylmonoiodotyramine CAS No. 112242-36-1

Biotinylmonoiodotyramine

Cat. No. B056259
M. Wt: 487.4 g/mol
InChI Key: VUSGDMJLYUSDDM-LVCSBNNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinylmonoiodotyramine, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BIT is a biotinylated derivative of monoiodotyramine, which is a thyroid hormone precursor. BIT has been used in various scientific research studies to understand its mechanism of action and its biochemical and physiological effects.

Mechanism Of Action

Biotinylmonoiodotyramine is known to bind to specific proteins in the body, including avidin and streptavidin. This binding ability has been utilized in various research studies to label and detect specific molecules in biological samples. Biotinylmonoiodotyramine has also been shown to have an inhibitory effect on certain enzymes, which may have potential therapeutic applications.

Biochemical And Physiological Effects

Biotinylmonoiodotyramine has been shown to have a variety of biochemical and physiological effects in different organisms. In some studies, Biotinylmonoiodotyramine has been shown to increase the expression of specific genes and proteins, while in others, it has been shown to inhibit the growth of cancer cells. Biotinylmonoiodotyramine has also been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Biotinylmonoiodotyramine has several advantages as a research tool, including its high binding affinity to avidin and streptavidin, its stability, and its ability to be easily labeled with different imaging agents. However, Biotinylmonoiodotyramine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving Biotinylmonoiodotyramine. One potential area of research is the development of new imaging agents based on Biotinylmonoiodotyramine, which could have improved sensitivity and specificity for detecting specific molecules in biological samples. Another area of research is the exploration of Biotinylmonoiodotyramine's potential therapeutic applications, particularly in the treatment of cancer and other diseases related to oxidative stress. Additionally, further studies are needed to understand the mechanisms underlying Biotinylmonoiodotyramine's biochemical and physiological effects and to optimize its synthesis and purification processes.

Synthesis Methods

Biotinylmonoiodotyramine can be synthesized through a multistep process involving the reaction of monoiodotyramine with biotinylated reagents. The synthesis process involves the use of specific reagents and reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Biotinylmonoiodotyramine has been used in various scientific research studies to investigate its potential applications in different fields. One of the main applications of Biotinylmonoiodotyramine is in the field of imaging, where it has been used as a contrast agent for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

CAS RN

112242-36-1

Product Name

Biotinylmonoiodotyramine

Molecular Formula

C18H24IN3O3S

Molecular Weight

487.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide

InChI

InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2

InChI Key

VUSGDMJLYUSDDM-LVCSBNNFSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

synonyms

iotinylmonoiodotyramine
N-(4-hydroxy-3-iodophenylethyl)biotin amide
N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide
N-HIPEBA

Origin of Product

United States

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